6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-13-4-3-5-19(14(13)2)25-6-8-26(9-7-25)21(27)17-11-15-10-16(23)12-18(24)20(15)29-22(17)28/h3-5,10-12H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVKDDAJLYDWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves several steps. . The reaction conditions typically involve the use of basic conditions and protective groups to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Piperazine-Linked Coumarins
6,8-Dichloro-3-(3-Methoxyphenyl)-2H-chromen-2-one
- Structural Difference : Lacks the piperazine-carbonyl group; instead, a 3-methoxyphenyl group is directly attached to the coumarin core.
- Biological Activity : Inhibits MARK4 kinase (IC50 = 7.8 µM) and reduces HepG2 cell viability (IC50 = 15.9 µM). The absence of the piperazine group likely reduces affinity for serotonin or dopamine receptors compared to the target compound .
3-(4-(Sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one Derivatives Structural Difference: Piperazine is sulfonylated (e.g., 6a–e in ), unlike the 2,3-dimethylphenyl substitution in the target compound.
Piperazine Derivatives with Aromatic Substitutions
HBK Series (HBK14–HBK19) Structural Difference: Piperazine is linked to phenoxypropyl groups (e.g., 2-chloro-6-methylphenoxy in HBK15) rather than a carbonyl-coupled coumarin core. Functional Impact: The phenoxypropyl chain may enhance conformational flexibility, whereas the rigid coumarin scaffold in the target compound favors selective binding to planar enzyme active sites .
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Structural Difference: A simple phenyl group on piperazine with a chloroethanone side chain.
Key Observations :
- The 2,3-dimethylphenyl group on piperazine may improve hydrophobic interactions in receptor binding compared to smaller substituents (e.g., methoxy or sulfonyl groups) .
Biological Activity
The compound 6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a member of the chromen-2-one derivative family, notable for its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and comparative analysis with related compounds.
Structure
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : 6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one
- Molecular Formula : C22H20Cl2N2O3
- Molecular Weight : 433.31 g/mol
Key Features
- Dichloro Substituents : Positioned at the 6th and 8th carbons of the chromen core.
- Piperazine Moiety : Attached to a dimethylphenyl group, enhancing its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 | <10 | |
| HT29 | <15 | |
| Jurkat | <20 |
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Cycle Progression : The compound interferes with the cell cycle, particularly at the G1/S checkpoint.
- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against various microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted:
- Tumor Volume Reduction : Approximately 60% reduction after four weeks of treatment.
- Survival Rate : Increased survival rate in treated groups compared to untreated controls.
Study 2: Synergistic Effects with Other Anticancer Agents
Another investigation assessed the synergistic effects of this compound when combined with standard chemotherapy agents. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
